Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-
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Overview
Description
Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)-, also known as alpha-methylbenzyl alcohol, is an organic compound with the molecular formula C10H12O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is commonly used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a suitable reducing agent. For example, the reduction of alpha-methylbenzyl ketone with sodium borohydride (NaBH4) in methanol can yield the desired alcohol. The reaction is typically carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC).
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form hydrocarbons using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Alpha-methylbenzyl ketone or alpha-methylbenzoic acid.
Reduction: Hydrocarbons such as alpha-methylbenzene.
Substitution: Alpha-methylbenzyl chloride.
Scientific Research Applications
Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s chiral nature allows it to interact selectively with enzymes and receptors, potentially leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: Similar structure but lacks the alpha-methyl group.
Phenylethanol: Similar structure but has an ethyl group instead of a propenyl group.
Alpha-phenylethanol: Similar structure but lacks the propenyl group.
Uniqueness
Benzenemethanol, alpha-[(1S)-1-methyl-2-propen-1-yl]-, (alphaR)- is unique due to its specific chiral configuration and the presence of the propenyl group. These features contribute to its distinct chemical reactivity and potential biological activity, making it valuable in various applications.
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
(1R,2S)-2-methyl-1-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C11H14O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-9,11-12H,1H2,2H3/t9-,11+/m0/s1 |
InChI Key |
DLSYQCLRLSWCDC-GXSJLCMTSA-N |
Isomeric SMILES |
C[C@@H](C=C)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CC(C=C)C(C1=CC=CC=C1)O |
Origin of Product |
United States |
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